molecular formula C11H22N2O2 B2746351 tert-butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate CAS No. 2044706-37-6

tert-butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate

Cat. No. B2746351
CAS RN: 2044706-37-6
M. Wt: 214.309
InChI Key: PMPYKOTYYOFJRY-DTWKUNHWSA-N
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Description

The compound “tert-butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate” is a related compound . It has a molecular weight of 186.25 and is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for the related compound “tert-butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate” is 1S/C10H19NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m1/s1 .


Physical And Chemical Properties Analysis

The related compound “tert-butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate” is a liquid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Catalytic Reactions and Synthesis

One of the prominent applications of tert-butyl derivatives in scientific research is in catalytic reactions and the synthesis of complex molecules. For instance, in a study by Qiu et al. (2017), a palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water demonstrated the synthesis of polysubstituted aminopyrroles and dihydrofuro[3,4-b]pyrrol-6-imines. The study highlighted the key role of tert-butylamine, reacting with in situ generated carbon dioxide to form carbamic acid, which then served as a nucleophile. This research emphasizes the versatility of tert-butyl derivatives in facilitating complex multicomponent reactions (Guanyinsheng Qiu, Qian Wang, Jieping Zhu, 2017).

Chiral Auxiliaries and Stereochemistry

Tert-butyl derivatives are also significant in the field of stereochemistry, acting as chiral auxiliaries to induce stereoselectivity in chemical reactions. A study by Studer, Hintermann, and Seebach (1995) introduced tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate as a new chiral auxiliary. This compound was utilized in dipeptide synthesis, showcasing its utility in producing enantiomerically pure compounds. The study reflects the importance of tert-butyl derivatives in enhancing stereochemical control in organic synthesis (A. Studer, T. Hintermann, D. Seebach, 1995).

Ligands for Asymmetric Catalysis

Ellman, Owens, and Tang (2002) explored the versatility of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. These compounds, prepared from enantiomerically pure tert-butanesulfinamide, activate imines for the addition of various nucleophiles, serving as powerful chiral directing groups. This research underscores the role of tert-butyl derivatives in developing new families of ligands for asymmetric catalysis, contributing significantly to the synthesis of highly enantioenriched amines (J. Ellman, T. D. Owens, T. P. Tang, 2002).

NMR Tags for Molecular Research

Chen et al. (2015) introduced O-tert-Butyltyrosine (Tby) as an unnatural amino acid that can be incorporated into proteins. The tert-butyl group serves as an outstanding NMR tag, facilitating the observation of proteins in one-dimensional (1)H NMR spectra without isotope labeling. This innovation provides a powerful tool for studying high-molecular-weight systems and measuring ligand binding affinities, highlighting the utility of tert-butyl derivatives in biochemical and molecular research (Wan-Na Chen, K. V. Kuppan, Michael D. Lee, K. Jaudzems, T. Huber, G. Otting, 2015).

Safety and Hazards

The related compound “tert-butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate” has several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

tert-butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-9-8(12)6-7-13(9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPYKOTYYOFJRY-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-tert-butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate, trans

CAS RN

2044706-37-6
Record name rac-tert-butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate
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